7-Hydroxy Chlorpromazine Hydrochloride
Overview
Description
7-Hydroxy Chlorpromazine (hydrochloride): is a metabolite of chlorpromazine, a phenothiazine derivative widely used as an antipsychotic medication. Chlorpromazine was the first antipsychotic drug introduced in the 1950s and has since been extensively studied for its pharmacological properties and metabolic pathways. The hydroxylation of chlorpromazine results in the formation of 7-hydroxy chlorpromazine, which retains some pharmacological activity and contributes to the overall effects of the parent compound .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
7-Hydroxy Chlorpromazine Hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main metabolic pathways of this compound include oxygenation reactions at carbon, sulfur, and nitrogen atoms, and oxidative degradation of the side chain . The role of CYP2D6 in the 7-hydroxylation of Chlorpromazine cannot be fully assessed without taking phase II metabolism into account .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to reduce cell viability and generate oxidative stress in HepG2 and THLE-2 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, showing that phase II metabolism plays a very significant role in the disposition of Chlorpromazine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that it can have threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy chlorpromazine (hydrochloride) typically involves the hydroxylation of chlorpromazine. This can be achieved through various chemical reactions, including:
Catalytic Hydroxylation: Catalysts such as cytochrome P450 enzymes can facilitate the hydroxylation of chlorpromazine to form 7-hydroxy chlorpromazine.
Industrial Production Methods: Industrial production of 7-hydroxy chlorpromazine (hydrochloride) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pH, and reaction time to maximize the yield of 7-hydroxy chlorpromazine.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy chlorpromazine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming chlorpromazine.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Chlorpromazine.
Substitution Products: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: 7-Hydroxy chlorpromazine (hydrochloride) is used as a reference standard in analytical chemistry for the identification and quantification of chlorpromazine metabolites .
Biology: In biological research, 7-hydroxy chlorpromazine is studied for its role in the metabolism of chlorpromazine and its pharmacological effects on various biological systems .
Medicine: The compound is investigated for its potential therapeutic effects and its contribution to the overall efficacy and side effects of chlorpromazine in the treatment of psychiatric disorders .
Industry: In the pharmaceutical industry, 7-hydroxy chlorpromazine (hydrochloride) is used in the development and quality control of chlorpromazine formulations .
Comparison with Similar Compounds
Chlorpromazine: The parent compound, widely used as an antipsychotic medication.
7-Hydroxy Chlorpromazine: The hydroxylated metabolite with similar pharmacological properties.
Chlorpromazine N-oxide: Another metabolite with distinct pharmacokinetic properties.
Uniqueness: 7-Hydroxy chlorpromazine (hydrochloride) is unique due to its specific hydroxylation at the 7-position, which influences its pharmacological activity and metabolic stability. This hydroxylation can alter the compound’s interaction with receptors and enzymes, leading to differences in its therapeutic and side effect profile compared to other metabolites .
Properties
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS.ClH/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20;/h4-7,10-11,21H,3,8-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIORHLXOLCOAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51938-11-5 | |
Record name | 10H-Phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51938-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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